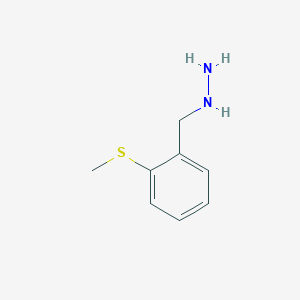

(2-(Methylthio)benzyl)hydrazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2S |

|---|---|

Molecular Weight |

168.26 g/mol |

IUPAC Name |

(2-methylsulfanylphenyl)methylhydrazine |

InChI |

InChI=1S/C8H12N2S/c1-11-8-5-3-2-4-7(8)6-10-9/h2-5,10H,6,9H2,1H3 |

InChI Key |

RNLGFWSWCCMJNU-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=CC=C1CNN |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving 2 Methylthio Benzyl Hydrazine

Reactivity Profiling of the Hydrazine (B178648) Moiety

The hydrazine group in (2-(Methylthio)benzyl)hydrazine is a key site for chemical modifications, participating in condensation, cycloaddition, and nucleophilic reactions.

Condensation Reactions with Carbonyl Compounds: Formation of Hydrazones and Azines

The reaction of hydrazines with aldehydes and ketones is a fundamental transformation that yields hydrazones. This condensation reaction is typically initiated by the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon. The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. researchgate.netnih.gov The subsequent elimination of a water molecule results in the formation of a carbon-nitrogen double bond, characteristic of hydrazones. libretexts.org

The general mechanism for hydrazone formation is a two-step process involving addition and elimination. In the first step, the hydrazine adds to the carbonyl group to form a tetrahedral intermediate known as a carbinolamine. This is followed by the acid-catalyzed dehydration of the carbinolamine to produce the hydrazone. libretexts.orglibretexts.org The reaction conditions, such as the solvent and catalyst, can influence the reaction rate and yield. researchgate.netresearchgate.net For instance, the use of alcohol as a solvent and a catalytic amount of glacial acetic acid or sulfuric acid is common practice to facilitate the reaction. researchgate.net

The formation of azines can occur when the hydrazone product still possesses a reactive N-H group, allowing for a subsequent reaction with another molecule of the carbonyl compound. This is more prevalent with unsubstituted hydrazine, but can also occur with monosubstituted hydrazines under certain conditions.

| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions |

| This compound | Aldehyde (e.g., Benzaldehyde) | Hydrazone | Acid catalyst (e.g., acetic acid), ethanol (B145695), reflux researchgate.net |

| This compound | Ketone (e.g., Acetone) | Hydrazone | Acid catalyst, reflux researchgate.net |

Cycloaddition Reactions and Pathways to Diverse Nitrogen-Containing Heterocycles

This compound serves as a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds through cycloaddition reactions. The hydrazine moiety can react with appropriate substrates to form stable ring structures. For instance, the reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrazoles. researchgate.net

Another important class of heterocycles accessible from hydrazines are triazoles. The reaction of hydrazines with compounds containing a nitrile group and a suitable leaving group, or with isothiocyanates, can lead to the formation of triazole rings. rsc.orgchemmethod.com These cycloaddition reactions are often regioselective, with the substitution pattern on the hydrazine and the reaction partner influencing the final structure of the heterocyclic product. The versatility of these reactions provides a powerful tool for the construction of complex molecular architectures. nih.govresearchgate.net The development of photosensitized cycloaddition reactions has further expanded the scope of these transformations, allowing for the synthesis of complex polycyclic scaffolds. nih.gov

| Reactant 1 | Reactant 2 | Heterocyclic Product |

| This compound | β-Diketone (e.g., Acetylacetone) | Pyrazole (B372694) derivative researchgate.net |

| This compound | Isothiocyanate | 1,2,4-Triazole derivative rsc.org |

Nucleophilic Reactivity and Alkylation Patterns at Hydrazine Nitrogen Centers

The nitrogen atoms of the hydrazine group in this compound are nucleophilic and can participate in substitution reactions. researchgate.net Alkylation of hydrazines can be challenging due to the potential for over-alkylation. princeton.edu However, by carefully selecting the reaction conditions and protecting groups, mono- or di-alkylation can be achieved with a degree of control.

The regioselectivity of alkylation depends on the electronic and steric environment of the two nitrogen atoms. The terminal nitrogen (β-nitrogen) is generally more nucleophilic and less sterically hindered, making it the primary site of alkylation in many cases. However, the nature of the alkylating agent and the reaction conditions can influence this outcome. The use of catalytic amounts of inorganic iodides, such as potassium iodide, has been shown to promote the alkylation of protected hydrazines, even with less reactive alkyl halides. kirj.ee This catalytic approach enhances the efficiency of the reaction and broadens the scope of applicable alkylating agents. kirj.ee

Transformations of the Methylthio Functional Group

The methylthio group (-SCH3) on the benzyl (B1604629) ring provides another avenue for chemical modification, primarily through oxidation and desulfurization reactions.

Oxidative Processes Leading to Sulfoxides and Sulfones

The sulfur atom in the methylthio group can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. The oxidation to a sulfoxide represents the introduction of one oxygen atom, while further oxidation yields the sulfone with two oxygen atoms. nottingham.ac.uk A variety of oxidizing agents can be employed for this transformation, with the choice of reagent determining the extent of oxidation.

Mild oxidizing agents, such as hydrogen peroxide in a controlled manner or specific catalytic systems, are often used to selectively produce the sulfoxide. organic-chemistry.org Stronger oxidizing agents, like potassium permanganate (B83412) or an excess of hydrogen peroxide, will typically lead to the formation of the sulfone. The oxidation state of the sulfur atom significantly impacts the electronic properties of the molecule, which can be useful in modulating its chemical and biological activity.

| Starting Material | Oxidizing Agent | Product |

| This compound | Hydrogen Peroxide (controlled) | (2-(Methylsulfinyl)benzyl)hydrazine organic-chemistry.org |

| This compound | Potassium Permanganate | (2-(Methylsulfonyl)benzyl)hydrazine |

Desulfurization Reactions and Carbon-Sulfur Bond Scission Mechanisms

The methylthio group can be removed through desulfurization reactions, resulting in the cleavage of the carbon-sulfur bond. A common method for achieving this is through reductive desulfurization using reagents like Raney nickel. This process typically involves the hydrogenolysis of the C-S bond, replacing the methylthio group with a hydrogen atom.

The mechanism of Raney nickel desulfurization is complex and is believed to involve the adsorption of the sulfur atom onto the nickel surface, followed by the cleavage of the carbon-sulfur bond and subsequent hydrogenation of the resulting radical or organometallic intermediate. This reaction is a powerful tool for removing sulfur-containing functional groups and can be used to synthesize the corresponding desulfurized analogs of this compound. The metabolic activation of some hydrazine derivatives can also lead to the formation of reactive intermediates and potential cleavage of substituents, although this is more related to their toxicological profile. nih.gov

Exploitation of the Thioether Group in Further Derivatization

The sulfur atom in the methylthio group of this compound is a key site for chemical modification. Although not a free thiol, the thioether linkage offers several pathways for derivatization, primarily through oxidation or demethylation.

One of the most common transformations for thioethers is oxidation. Depending on the oxidant and reaction conditions, the methylthio group can be selectively oxidized to a sulfoxide or a sulfone. These transformations significantly alter the electronic properties of the substituent. The methylthio group is an electron-donating group, whereas the sulfoxide and sulfone groups are strongly electron-withdrawing. This change can be strategically employed to modify the reactivity of the aromatic ring in subsequent reactions.

Another potential derivatization involves the cleavage of the sulfur-methyl bond to yield the corresponding thiol. This demethylation can be achieved using various reagents, such as strong acids or certain metal complexes. The resulting free thiol is a versatile functional group that can undergo a wide range of reactions, including alkylation, acylation, and oxidation, opening up numerous possibilities for further molecular elaboration.

The table below summarizes potential derivatization reactions of the methylthio group.

| Reaction Type | Reagent(s) | Product Functional Group | Impact on Electronic Properties |

| Oxidation | m-CPBA (1 equiv.) | Sulfoxide | Electron-withdrawing |

| Oxidation | m-CPBA (2 equiv.), H₂O₂ | Sulfone | Strongly electron-withdrawing |

| Demethylation | Strong Acid (e.g., HBr) | Thiol | Retains electron-donating character |

Aromatic Ring Reactivity and Substituent Effects on Reaction Outcomes

The reactivity of the benzene (B151609) ring in this compound towards electrophilic substitution is governed by the electronic effects of its two substituents: the methylthio group (-SMe) and the benzylhydrazine (B1204620) group (-CH₂NHNH₂).

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.org The outcome of such reactions on a substituted benzene is determined by the interplay of the directing effects of the substituents already present on the ring. organicchemistrytutor.comulethbridge.calibretexts.orgwikipedia.org

The methylthio group (-SMe) is an activating, ortho-, para-directing group. wikipedia.org The sulfur atom's lone pairs can be donated into the aromatic π-system through resonance, which stabilizes the positively charged intermediate (the arenium ion) formed during the substitution, particularly when the electrophile attacks the ortho or para positions. ulethbridge.ca

The benzylhydrazine group (-CH₂NHNH₂) is more complex. The methylene (B1212753) spacer isolates the hydrazine from direct resonance with the ring. Therefore, its primary influence is inductive. Under neutral conditions, it is weakly activating or deactivating. However, under the acidic conditions often required for electrophilic aromatic substitution, the hydrazine moiety will be protonated to form -CH₂NHNH₃⁺. This protonated group is strongly deactivating and meta-directing due to its powerful electron-withdrawing inductive effect. wikipedia.org

Given these competing effects, the regioselectivity of electrophilic aromatic substitution on this compound will be highly dependent on the reaction conditions.

Under neutral or weakly acidic conditions: The activating, ortho-, para-directing effect of the methylthio group is likely to dominate. Substitution would be expected to occur primarily at the positions para and ortho to the -SMe group (positions 4 and 6).

The following table summarizes the expected major products under different conditions.

| Reaction Conditions | Directing Group Influence | Predicted Major Regioisomer(s) |

| Neutral / Weakly Acidic | -SMe (ortho, para-director) dominates | Substitution at C4 and C6 |

| Strongly Acidic | -CH₂NHNH₃⁺ (meta-director) and -SMe (ortho, para-director) | Substitution primarily at C5 |

The functionalization of otherwise inert C-H bonds is a powerful tool in modern organic synthesis. wjarr.com The benzylic C-H bonds in this compound are potential targets for such activation strategies. sioc-journal.cn The development of methods for the direct conversion of benzylic C-H bonds into new C-C, C-O, or C-N bonds has been an area of intense research. mdpi.comresearchgate.net

Transition metal catalysis is a common approach for benzylic C-H functionalization. Catalysts based on palladium, copper, iron, and other metals can facilitate these transformations. wjarr.commdpi.comresearchgate.net In many cases, a directing group is employed to position the metal catalyst near the target C-H bond. While the hydrazine group itself could potentially act as a directing group, its coordination to the metal center might be complex. Alternatively, non-directed C-H activation methods, often involving radical intermediates, could be employed. For instance, systems utilizing organic peroxides can generate benzyl radicals that can then be trapped by various nucleophiles. researchgate.net

A plausible strategy for the functionalization of the benzylic C-H bonds in this compound could involve an oxidative amination reaction, potentially using a copper-based catalytic system. researchgate.net Such a reaction would introduce a new substituent at the benzylic position, further increasing the molecular complexity.

The table below outlines some potential strategies for benzylic C-H functionalization.

| Strategy | Catalyst/Reagent System | Potential Product Type |

| Directed C-H Olefination | Pd(OAc)₂ with a suitable ligand | Benzylic alkene |

| Oxidative Amination | Cu₂O / Phenanthroline | N-substituted benzylic amine |

| Radical-based Functionalization | Organic Peroxide (e.g., TBHP) | Benzylic ether or ester |

Theoretical and Experimental Elucidation of Reaction Mechanisms and Transition States

A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. A combination of experimental techniques and computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into reaction pathways, transition states, and the factors controlling reactivity and selectivity. imist.maacs.orgrsc.orgresearchgate.net

For the chemical transformations of this compound, DFT calculations could be employed to:

Model Electrophilic Aromatic Substitution: Calculations can determine the relative energies of the different possible arenium ion intermediates for electrophilic attack at various positions on the aromatic ring. This would provide a theoretical basis for the predicted regioselectivity under different reaction conditions (neutral vs. acidic). Fukui functions, which describe the propensity of each atom in a molecule to accept or donate electrons, can also be calculated to predict the most likely sites for electrophilic attack. nih.gov

Investigate Benzylic C-H Activation: Theoretical studies can help to elucidate the mechanism of metal-catalyzed C-H activation, including the role of directing groups and the nature of the key organometallic intermediates. For radical-based reactions, computational models can assess the stability of the benzylic radical and the energy barriers for subsequent reaction steps. researchgate.net

Analyze Derivatization Reactions: The mechanism of oxidation of the methylthio group to a sulfoxide and then a sulfone can be modeled to understand the stepwise process. Similarly, the mechanism of hydrazine reactions, such as the formation of hydrazones with carbonyl compounds, can be studied theoretically. imist.ma

Experimental studies to complement these theoretical investigations would include kinetic analyses to determine rate laws and reaction orders, isotopic labeling experiments to trace the path of atoms through a reaction, and the isolation or spectroscopic detection of reaction intermediates. acs.orgacs.org For example, in the context of benzylic C-H activation, deuterium labeling at the benzylic position could confirm whether C-H bond cleavage is the rate-determining step.

By combining theoretical calculations with experimental observations, a comprehensive picture of the reaction mechanisms involving this compound can be developed, enabling the rational design of new synthetic transformations. imist.maacs.org

Advanced Spectroscopic and Crystallographic Methodologies for Structural and Conformational Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Stereochemical and Regiochemical Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of (2-(Methylthio)benzyl)hydrazine in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments provides unambiguous evidence of atomic connectivity and spatial relationships.

A full assignment of proton and carbon signals is achievable through a series of 2D NMR experiments. Based on the analysis of similar substituted benzyl (B1604629) and thioanisole (B89551) compounds, a set of predicted chemical shifts can be established.

Predicted ¹H and ¹³C NMR Chemical Shifts: The expected chemical shifts for this compound are tabulated below. The aromatic region is predicted to show a complex, second-order coupling pattern typical of a 1,2-disubstituted benzene (B151609) ring.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -S-C H₃ | ~2.45 (s, 3H) | ~15.0 |

| -C H₂-N | ~3.90 (s, 2H) | ~50.0 |

| -N H-N H₂ | Variable, broad signals (~3.5-5.0) | N/A |

| C1 | N/A | ~138.0 |

| C2 | N/A | ~137.0 |

| C3 | ~7.20 (d) | ~126.0 |

| C4 | ~7.15 (t) | ~125.5 |

| C5 | ~7.05 (t) | ~124.5 |

| C6 | ~7.25 (d) | ~129.0 |

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings within the molecule. The primary correlations would be observed among the adjacent aromatic protons (H3-H4, H4-H5, H5-H6), confirming their sequence on the benzene ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons to their directly attached carbons. libretexts.org This would definitively link the predicted proton signals to their corresponding carbon atoms, as shown in the table below. diva-portal.orgnih.gov

The benzylic protons (-CH₂-) to the aromatic carbons C1, C2, and C6.

The methyl protons (-S-CH₃) to the aromatic carbon C2.

The aromatic proton H6 to carbons C2 and C4.

The aromatic proton H3 to carbons C1 and C5.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space. Important through-space correlations would be expected between:

The benzylic protons (-CH₂-) and the aromatic proton at C6.

The methyl protons (-S-CH₃) and the aromatic proton at C3.

Expected 2D NMR Correlations:

| Experiment | Proton Signal (δ, ppm) | Correlated Nucleus (Signal, δ, ppm) | Information Gained |

|---|---|---|---|

| COSY | Aromatic Protons (~7.05-7.25) | Adjacent Aromatic Protons | Connectivity of benzene ring protons |

| -NH-NH₂ | -NH-NH₂ | Confirms hydrazine (B178648) protons (if not exchanging rapidly) | |

| HSQC | ~2.45 (-S-CH₃) | ¹³C at ~15.0 | Direct C-H bond of methylthio group |

| ~3.90 (-CH₂-N) | ¹³C at ~50.0 | Direct C-H bond of benzylic group | |

| ~7.05-7.25 (Aromatic) | ¹³C at ~124.5-129.0 | Direct C-H bonds of the aromatic ring | |

| HMBC | ~3.90 (-CH₂-N) | ¹³C at ~138.0 (C1), ~137.0 (C2), ~129.0 (C6) | Confirms attachment of -CH₂NHNH₂ to C1 |

| ~2.45 (-S-CH₃) | ¹³C at ~137.0 (C2) | Confirms attachment of -SCH₃ to C2 | |

| ~7.25 (H6) | ¹³C at ~138.0 (C1), ~50.0 (-CH₂-) | Confirms ortho relationship of substituents | |

| NOESY | ~3.90 (-CH₂-N) | ¹H at ~7.25 (H6) | Spatial proximity of benzylic and H6 protons |

| ~2.45 (-S-CH₃) | ¹H at ~7.20 (H3) | Spatial proximity of methyl and H3 protons |

The this compound molecule possesses several bonds with potential for restricted rotation, including the C(aryl)-CH₂, CH₂-N, and N-N bonds, as well as the potential for nitrogen inversion. These dynamic processes can lead to the broadening or coalescence of NMR signals at different temperatures.

Dynamic NMR (DNMR) studies, involving the acquisition of ¹H NMR spectra over a range of temperatures, would provide insight into these conformational dynamics. beilstein-journals.org For instance, at low temperatures, rotation around the CH₂-N bond might become slow on the NMR timescale, potentially leading to distinct signals for different rotamers. As the temperature is increased, these signals would broaden and eventually coalesce into a single, time-averaged signal. By analyzing the coalescence temperature and the separation of the signals at low temperature, the activation energy (ΔG‡) for the rotational barrier can be calculated, providing quantitative data on the molecule's conformational flexibility. beilstein-journals.org

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Band Assignment

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopies are powerful tools for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. uhcl.edumdpi.commsu.edu The expected vibrational modes for this compound are summarized below.

Expected Vibrational Band Assignments:

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400-3200 | N-H stretch (asymmetric & symmetric) | Hydrazine (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic Ring |

| 2980-2850 | C-H stretch (asymmetric & symmetric) | Methylene (B1212753) (-CH₂-), Methyl (-CH₃) |

| 1620-1580 | N-H bend (scissoring) | Hydrazine (-NH₂) |

| 1600, 1580, 1490, 1450 | C=C stretch | Aromatic Ring |

| ~1440 | C-H bend (scissoring) | Methylene (-CH₂-) |

| ~1100 | C-N stretch | Alkyl-Amine |

| ~900 | N-N stretch | Hydrazine |

| ~750 | C-H out-of-plane bend | 1,2-disubstituted Aromatic Ring |

| 700-600 | C-S stretch | Thioether (Aryl-S-CH₃) |

The N-H stretching vibrations of the hydrazine group would appear as a series of bands in the 3400-3200 cm⁻¹ region. The aromatic C-H stretches are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups would appear just below 3000 cm⁻¹. The characteristic C=C stretching bands of the benzene ring would be observed in the 1600-1450 cm⁻¹ region. A key band for the ortho-substitution pattern is the strong C-H out-of-plane bending mode expected around 750 cm⁻¹. The C-S stretching vibration of the methylthio group typically appears as a weaker band in the 700-600 cm⁻¹ range. researchgate.net

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides the precise molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (C₈H₁₂N₂S), the calculated exact mass is 168.0721 Da.

Under electron ionization (EI), the molecular ion (M⁺˙) at m/z 168 would be expected. The fragmentation is likely to be dominated by pathways that lead to the formation of stable ions. libretexts.orgyoutube.com Based on the fragmentation of related benzylamines and thioethers, several key fragmentation pathways can be predicted: raco.cat

Benzylic Cleavage: The most favorable fragmentation would be the cleavage of the CH₂-N bond to form the highly stable 2-(methylthio)benzyl cation. This ion (m/z 137) can rearrange to a tropylium-type ion, which would likely be the base peak in the spectrum.

Loss of Hydrazine Moieties: Fragmentation can occur within the hydrazine group, leading to the loss of •NH₂ (M-16) or •N₂H₃ (M-31) radicals.

Alpha-Cleavage at Sulfur: Loss of a methyl radical (•CH₃) from the molecular ion to give an ion at m/z 153 is a possible pathway for thioethers.

McLafferty-type Rearrangement: While less common for this structure, rearrangements involving hydrogen transfer could lead to other characteristic fragments.

Predicted Major Fragments in Mass Spectrometry:

| m/z | Predicted Ion Structure | Fragmentation Pathway |

|---|---|---|

| 168 | [C₈H₁₂N₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 137 | [C₈H₉S]⁺ | M⁺˙ - •NHNH₂ (Benzylic cleavage) |

| 122 | [C₇H₆S]⁺˙ | [C₈H₉S]⁺ - CH₃ |

| 91 | [C₇H₇]⁺ | Tropylium ion from further fragmentation |

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Parameters and Intermolecular Interactions

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction (SCXRD) would provide the most definitive structural information. mdpi.comresearchgate.netmdpi.com This technique would yield precise data on bond lengths, bond angles, and torsion angles in the solid state.

Based on crystal structures of related organosulfur and benzylhydrazine (B1204620) compounds, one would expect to observe:

Bond Lengths: C(aryl)-S bond length around 1.75 Å, S-C(methyl) around 1.81 Å, C(aryl)-C(benzyl) around 1.51 Å, C(benzyl)-N around 1.47 Å, and N-N around 1.45 Å.

Intermolecular Interactions: The crystal packing would likely be dominated by intermolecular hydrogen bonds. The hydrazine group provides both hydrogen bond donors (-NH₂) and acceptors (lone pairs on the nitrogens). This would facilitate the formation of extensive N-H···N hydrogen bonding networks, potentially creating chains or sheets that define the supramolecular architecture of the crystal. Weaker C-H···π and potential N-H···S interactions might also play a role in stabilizing the crystal lattice.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment (if chiral derivatives are explored)

This compound is an achiral molecule and therefore does not exhibit optical activity. As such, it is transparent to chiroptical spectroscopic techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

This section becomes relevant only in the context of chiral derivatives. If, for example, the hydrazine moiety were to be reacted with a chiral ketone to form a chiral hydrazone, or if a stereocenter were introduced elsewhere in the molecule, then chiroptical spectroscopy would be an invaluable tool. For such a hypothetical chiral derivative, the experimental CD spectrum could be compared with a spectrum predicted by time-dependent density functional theory (TD-DFT) calculations. nih.gov A good match between the experimental and calculated spectra would allow for the unambiguous assignment of the absolute configuration of the stereocenter(s). nih.gov

Computational and Theoretical Chemistry Studies of 2 Methylthio Benzyl Hydrazine

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Energetic Characterization

Quantum chemical calculations, particularly Density Functional Theory (DFT), have proven to be powerful tools for elucidating the electronic structure and energetic properties of molecules like (2-(Methylthio)benzyl)hydrazine. These computational methods offer detailed insights into molecular geometry, conformational stability, and electronic characteristics that are often challenging to determine experimentally.

Molecular Geometry Optimization and Conformational Landscape Analysis

The optimization of molecular geometry is a fundamental step in computational chemistry, providing the most stable arrangement of atoms in a molecule. For hydrazine (B178648) derivatives, DFT methods, such as B3LYP with basis sets like 6-31G(d), are commonly employed to achieve reliable optimized geometries. researchgate.net The process involves finding the minimum energy conformation on the potential energy surface.

The conformational landscape of benzyl (B1604629) hydrazine derivatives is influenced by the rotational freedom around single bonds, particularly the C-N and N-N bonds. Studies on similar hydrazine systems have explored the conformational preferences, such as anti and gauche forms, and the energetic barriers between them. For instance, in N,N'-di(ortho-substituted benzyl)hydrazine, the relative energy varies with the torsion angle between the two phenyl groups, indicating different stable conformations. researchgate.net The presence of substituents on the benzyl ring, like the methylthio group in the ortho position, can significantly influence the conformational landscape due to steric and electronic effects.

In a related study on 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides, computational modeling revealed that the presence of different substituents (cyclohexyl vs. tert-butyl) led to different stable conformations (folded vs. extended), with energy differences of 2.1 to 3.3 kcal mol⁻¹. mdpi.com This highlights the sensitivity of conformational stability to subtle changes in molecular structure.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gaps and Orbital Contributions

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. imperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests that the molecule is more reactive. nih.gov

In studies of various hydrazine derivatives, the HOMO and LUMO energy levels and their distributions have been calculated using DFT. imist.maasianpubs.orgkbhgroup.in For example, in a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a narrow frontier orbital gap indicated that charge transfer interactions occur within the molecule, signifying high chemical reactivity. nih.gov The HOMO is typically localized on the electron-rich parts of the molecule, acting as an electron donor, while the LUMO is on the electron-deficient parts, acting as an electron acceptor. malayajournal.org For this compound, the sulfur atom and the hydrazine moiety are expected to contribute significantly to the HOMO, while the benzyl ring may have a larger contribution to the LUMO.

The table below presents typical HOMO-LUMO energy values and gaps for related hydrazine derivatives, calculated using DFT methods.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| (E)-1-(2,4-dinitrophenyl)-2-(2,4-dihydroxybenzylidene) hydrazine (H1) imist.ma | - | - | - |

| (E)-1-(2,4-dinitrophenyl)-2-(4-isopropylbenzylidene) hydrazine (H2) imist.ma | - | - | - |

| (E)-1-(2,4-dinitrophenyl)-2-(4-methylbenzylidene) hydrazine (H3) imist.ma | - | - | - |

| (E)-1-(2,4-dinitrophenyl)-2-(4-chlorobenzylidene) hydrazine (H4) imist.ma | - | - | - |

| 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole malayajournal.org | -5.2822 | -1.2715 | 4.0106 |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate nih.gov | - | - | Narrow |

Molecular Electrostatic Potential (MEP) Mapping for Rationalizing Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. malayajournal.orgchemrxiv.org The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue. researchgate.net

For hydrazine derivatives, MEP analysis helps to identify the reactive sites. asianpubs.orgresearchgate.net In a study of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the MEP map showed that the negative potential sites were located around electronegative atoms, while the positive potential sites were around hydrogen atoms. nih.gov In the case of this compound, the nitrogen atoms of the hydrazine group and the sulfur atom of the methylthio group are expected to be regions of high negative potential, making them susceptible to electrophilic attack. The hydrogen atoms of the hydrazine group and the benzyl ring would likely be regions of positive potential.

Predictive Spectroscopy and Validation with Experimental Data

Computational methods are also extensively used to predict spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

Computational NMR Chemical Shift Prediction and Correlation

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods has become a reliable tool for structure elucidation. github.io The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is a popular approach for calculating NMR chemical shifts. epstem.net

For hydrazine derivatives, theoretical ¹H and ¹³C NMR spectra can be calculated and compared with experimental data. In a study of (E)-benzyl-2-(4-hydroxy-2-methoxybenzylidene)hydrazinecarbodithioate, the calculated chemical shifts for various protons, including the CH=N, S-CH₂, OCH₃, and OH protons, showed good correlation with the experimental values. nih.gov For this compound, one would expect to calculate the chemical shifts for the methylthio protons, the benzyl protons, and the hydrazine protons and compare them to experimentally obtained spectra to confirm the molecular structure.

A general workflow for predicting experimental proton spectra involves:

Performing a conformational search.

Optimizing each conformer using a suitable DFT method (e.g., B3LYP-D3BJ/6-31G(d)). github.io

Calculating NMR shifts for each conformer. github.io

Averaging the shifts based on Boltzmann weighting. github.io

Vibrational Frequency Calculations and Comprehensive Spectral Assignment

Computational vibrational frequency analysis is a powerful technique for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.gov DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov These calculated frequencies are often scaled by a factor to better match the experimental values due to the harmonic approximation used in the calculations. scirp.org

For 2-(methylthio)benzimidazole, a related compound, DFT calculations at the B3LYP/6-31G* and B3LYP/6-311+G** levels of theory were used to perform a normal coordinate analysis and assign the vibrational modes in the experimental FT-IR and FT-Raman spectra. nih.gov Similarly, for this compound, one could calculate the vibrational frequencies to aid in the assignment of experimental IR and Raman bands corresponding to key functional groups such as the N-H stretching of the hydrazine moiety, C-S stretching of the methylthio group, and various vibrations of the benzene (B151609) ring.

The table below shows a general comparison of calculated and experimental vibrational frequencies for characteristic groups found in similar molecules.

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Typical Calculated Range (cm⁻¹) (Scaled) |

| N-H stretching | 3300-3500 nih.gov | 3450 nih.gov |

| C-H stretching (aromatic) | 3000-3100 nih.gov | 3030-3086 nih.gov |

| C=C stretching (aromatic) | 1450-1600 scirp.org | 1533-1581 scirp.org |

| C-N stretching | 1266-1386 nih.gov | 1418-1452 nih.gov |

| S-CH₃ vibrations | - | - |

In-depth Analysis of this compound Reveals Gaps in Computational and Crystallographic Research

Despite its relevance in synthetic chemistry, a comprehensive review of scientific databases indicates a significant lack of dedicated computational and theoretical studies on the chemical compound this compound. Specifically, detailed research into its reaction mechanism modeling, transition state characterization, and the intricacies of its non-covalent interactions and crystal packing architecture appears to be unpublished.

While computational chemistry is a powerful tool for elucidating reaction pathways and predicting molecular behavior, no specific studies detailing the reaction mechanism modeling or transition state characterization for reactions involving this compound were identified. Such studies would typically involve quantum chemical calculations to map out the energy landscape of a reaction, identify transition states, and determine activation energies, providing a deeper understanding of its reactivity.

Similarly, in the realm of solid-state chemistry, an analysis of non-covalent interactions and crystal packing is crucial for understanding a compound's physical properties and its behavior in a crystalline form. This analysis is typically derived from X-ray crystallographic data. However, no published crystal structure for this compound could be located.

Research on analogous compounds offers some insights into the potential interactions and packing motifs. For instance, studies on other sulfur-containing benzyl derivatives highlight the importance of S-S and S-π interactions in their crystal packing. nih.gov The sulfur atom, with its polarizability, often participates in a variety of non-covalent interactions, including hydrogen bonds and van der Waals forces, which can significantly influence the three-dimensional structure of molecules in the solid state. nih.govnih.gov Specifically, the sulfur atom can act as a hydrogen bond acceptor and its interactions with aromatic rings are a subject of interest in structural chemistry. rsc.org

Furthermore, crystallographic analyses of related hydrazine derivatives, such as benzyl (E)-2-(3,4-dimethoxybenzylidene)hydrazine-1-carbodithioate, reveal complex networks of N-H⋯S and C-H⋯π hydrogen bonds that dictate their supramolecular assembly. nih.gov The presence of both a benzyl group and a hydrazine moiety suggests that similar interactions could be at play in the crystal structure of this compound. The interplay between different functional groups, such as the methylthio and hydrazine groups, in directing the crystal packing remains an area for future investigation. scispace.comsciencepublishinggroup.com

Applications of 2 Methylthio Benzyl Hydrazine in the Synthesis of Diverse Chemical Entities

Versatile Precursor in the Synthesis of Advanced Nitrogen-Containing Heterocycles

The reactivity of the hydrazine (B178648) group in (2-(Methylthio)benzyl)hydrazine makes it an ideal starting point for the synthesis of various nitrogen-containing aromatic and multi-heteroatom ring systems. Its utility is demonstrated in the formation of pyridazines, triazoles, and thiadiazoles, among others.

Formation of Pyridazines and other Aza-aromatic Systems

While direct examples of the synthesis of pyridazines from this compound are not extensively documented in readily available literature, the general reactivity of substituted hydrazines with 1,4-dicarbonyl compounds or their equivalents is a well-established route to the pyridazine (B1198779) core. The reaction of a hydrazine derivative with a 1,4-diketone, γ-ketoacid, or a related species proceeds via a cyclocondensation reaction to afford the corresponding pyridazine or pyridazinone. It is highly probable that this compound would undergo similar transformations, providing a pathway to pyridazines bearing the (2-(methylthio)benzyl) substituent. This functional group could then be further manipulated to introduce additional complexity into the final molecule.

Synthesis of Triazoles, Thiadiazoles, and Related Multi-Heteroatom Ring Systems

A significant application of hydrazine derivatives lies in the synthesis of five-membered heterocycles containing multiple heteroatoms, such as triazoles and thiadiazoles. Research has demonstrated the utility of a related compound, 3-[4-(methylthio)benzyl]- moiety, in the formation of complex heterocyclic systems. Specifically, the synthesis of 6-(4-arylfuryl)-3-[4-(methylthio)benzyl] beilstein-journals.orgacs.orgresearchgate.nettriazolo[3,4-b] beilstein-journals.orgresearchgate.netpitt.eduthiadiazoles has been reported. This synthesis involves the initial preparation of 4-amino-5-mercapto-3-[4-(methylthio)benzyl]-4H-1,2,4-triazole, which is then further reacted to yield the target fused heterocyclic system. This example highlights the potential of benzylhydrazines with methylthio substituents to serve as precursors to complex, multi-heteroatom ring systems with potential applications in medicinal chemistry and materials science.

The general synthetic strategy to access such systems often involves the reaction of a hydrazine derivative with a molecule containing a thiocarbonyl or a related functional group. For instance, the reaction of a substituted hydrazine with an isothiocyanate can lead to the formation of a thiosemicarbazide, which can then be cyclized to form a triazole or a thiadiazole ring.

Building Block for the Construction of Complex Polycyclic and Bridged Scaffolds

The inherent reactivity of the hydrazine functionality in this compound can be harnessed to construct more intricate polycyclic and bridged molecular architectures. While specific examples utilizing this exact hydrazine are limited in the surveyed literature, the principles of hydrazine chemistry suggest its applicability in such synthetic endeavors.

Hydrazine derivatives are known to participate in a variety of cyclization reactions that can lead to the formation of fused ring systems. For example, intramolecular cyclization reactions of appropriately substituted this compound derivatives could provide access to novel polycyclic structures. Furthermore, the bifunctional nature of hydrazine allows for its use in the construction of bridged systems, where the two nitrogen atoms can be incorporated into different rings of a bridged scaffold. The development of synthetic routes to such complex molecules is an active area of research, driven by the desire to access novel chemical space for drug discovery and materials science.

Role in the Design and Synthesis of Novel Ligands for Coordination Chemistry

The nitrogen atoms of the hydrazine moiety in this compound, along with the sulfur atom of the methylthio group, can act as donor atoms for metal ions, making this compound and its derivatives attractive candidates for the design and synthesis of novel ligands for coordination chemistry.

By reacting this compound with various carbonyl compounds, a wide range of Schiff base ligands can be prepared. These ligands, possessing both nitrogen and sulfur donor atoms, can form stable complexes with a variety of transition metals. The coordination geometry and electronic properties of these metal complexes can be fine-tuned by modifying the substituents on the ligand framework. Such metal complexes have potential applications in catalysis, materials science, and as therapeutic agents. The presence of the methylthio group offers an additional coordination site, potentially leading to the formation of polydentate ligands and more complex coordination architectures.

Intermediate in the Preparation of Precursors for Functional Organic Materials

The structural features of this compound also make it a promising intermediate in the preparation of precursors for functional organic materials. The aromatic ring and the sulfur atom can be incorporated into conjugated systems, which are essential for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Future Research Directions and Emerging Paradigms for 2 Methylthio Benzyl Hydrazine Chemistry

Development of Sustainable and Green Synthetic Routes and Methodologies

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. chemistryjournals.netnih.gov For (2-(Methylthio)benzyl)hydrazine, future synthetic strategies will likely move away from traditional methods that may involve harsh reagents or produce significant waste streams.

Key green strategies applicable to the synthesis of this compound and its analogues include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ionic liquids, or supercritical fluids can drastically reduce environmental impact. chemistryjournals.net Studies have demonstrated that water can enhance reaction rates and selectivity in certain organic syntheses. chemistryjournals.net

Catalytic Processes: The development of highly efficient catalytic systems can improve atom economy and reduce the need for stoichiometric reagents. For instance, a green route for benzyl (B1604629) phenyl sulfide, a structurally related organosulfur compound, was developed using a recyclable dual-functional ionic liquid as a catalyst. researchgate.net

Energy-Efficient Methods: Techniques such as microwave-assisted synthesis and mechanochemistry (solvent-free grinding) can significantly shorten reaction times and lower energy consumption compared to conventional heating methods. chemistryjournals.netresearchgate.netresearchgate.net Microwave irradiation has been successfully used to accelerate the synthesis of various organic hydrazine (B178648) compounds. researchgate.net

Renewable Feedstocks: Exploring routes that begin from renewable starting materials rather than petroleum-based feedstocks is a core tenet of green chemistry. nih.gov

| Green Chemistry Principle | Potential Application in this compound Synthesis | Example/Rationale |

|---|---|---|

| Waste Prevention (E-Factor) | Designing synthetic routes with higher atom economy to minimize byproduct formation. | Utilizing catalytic C-H amination instead of multi-step functional group interconversions. nih.govrsc.org |

| Safer Solvents & Auxiliaries | Replacing chlorinated solvents or volatile ethers with water, ethanol (B145695), or ionic liquids. | The traditional synthesis of the antiprotozoal agent metronidazole (B1676534) has been improved by using methanol (B129727) as a green methylating agent. nih.gov |

| Design for Energy Efficiency | Employing microwave-assisted reactions or solvent-free grinding techniques. | Solvent-free grinding has been used to efficiently synthesize pyrazoline derivatives from hydrazine hydrate (B1144303). researchgate.net |

| Use of Catalysis | Developing reusable catalysts for key bond-forming steps, such as the formation of the benzyl-hydrazine bond. | A green synthesis of tafenoquine, an antiparasitic drug, was achieved using a catalytic process that reduced waste. nih.gov |

Exploration of Novel Catalytic Transformations and Enantioselective Synthesis

The development of novel catalytic methods is crucial for accessing new derivatives of this compound with high efficiency and selectivity. A particularly important frontier is enantioselective synthesis, as the creation of chiral hydrazine-containing molecules is of significant interest for pharmaceutical and agrochemical applications. nih.govresearchgate.net

Asymmetric hydrogenation of prochiral hydrazones stands out as one of the most effective methods for synthesizing chiral hydrazines. acs.org Research in this area is focused on two main streams:

Transition-Metal Catalysis: Earth-abundant metals like nickel and cobalt are gaining prominence as desirable alternatives to precious metals such as rhodium, ruthenium, and palladium, owing to their lower cost and toxicity. acs.orgresearchgate.net Highly efficient nickel-catalyzed systems have been developed for the asymmetric hydrogenation of N-acyl hydrazones, achieving excellent yields and enantioselectivities (up to >99% ee). acs.orgnih.gov

Biocatalysis: Engineered enzymes offer a powerful and sustainable alternative to metal catalysts. nih.gov Recently, researchers have developed engineered hydrazone reductases (HREDs) from imine reductase enzyme families. These biocatalysts can reduce a range of hydrazone substrates to furnish valuable chiral hydrazine products with exceptional stereocontrol, often operating under mild, aqueous conditions. nih.gov

| Catalytic Approach | Catalyst Example | Transformation | Key Advantages | Reference |

|---|---|---|---|---|

| Transition-Metal Catalysis | Ni–(S,S)-Ph-BPE complex | Asymmetric hydrogenation of cyclic N-acyl hydrazones | High yields, >99% ee, scalable, uses earth-abundant metal. | acs.orgnih.gov |

| Transition-Metal Catalysis | [Pd(R)-DTBM-SegPhos(OCOCF3)2] | Asymmetric hydrogenation of fluorinated hydrazones | High yields, up to 94% ee, broad substrate scope. | dicp.ac.cn |

| Transition-Metal Catalysis | Cu2O/Phenanthroline | Oxidative amination of benzylic C–H bonds | Direct functionalization of C-H bonds to form benzyl hydrazines. | rsc.org |

| Biocatalysis | Engineered Hydrazone Reductase (HRED) | Enantioselective reduction of Cbz-protected hydrazones | High stereoselectivity, operates in aqueous media, avoids precious metals. | nih.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms for High-Throughput Discovery

Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, offers significant advantages over traditional batch processing. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. rsc.orgbohrium.com Integrating these systems with automated platforms can dramatically accelerate the discovery and optimization of new analogues of this compound.

A practical and efficient continuous-flow approach for synthesizing hydrazine derivatives has been demonstrated through the dehydroxylative hydrazination of alcohols. rsc.orgbohrium.comrsc.org In this method, streams of an alcohol with triphenylphosphine (B44618) and di-tert-butylazodicarboxylate are mixed in a flow reactor, yielding the desired hydrazine product. rsc.org This protocol shows excellent functional group tolerance and has been applied to the late-stage functionalization of complex molecules. bohrium.comrsc.org Such flow setups are ideal for creating libraries of this compound derivatives by varying the starting materials, enabling high-throughput screening for desired properties. The synthesis of heterocyclic scaffolds like pyrazoles, which are derived from hydrazines, has also been successfully adapted to flow conditions. mdpi.com

Advanced Applications in Materials Science and Molecular Engineering

The unique electronic and bonding properties of the organosulfur (methylthio) and hydrazine moieties make this compound an intriguing building block for advanced materials. ontosight.ainih.gov Organosulfur compounds are known for their utility in materials science, including plastics and nanotechnology. ontosight.aibritannica.com

Potential future applications include:

Self-Assembled Monolayers (SAMs): Thiols and related sulfur compounds are known to bind strongly to gold surfaces, forming highly ordered SAMs. britannica.com Analogues of this compound could be designed to form functional SAMs for applications in nanoscale electronics, chemical sensors, and biosensors. britannica.com

Functional Polymers and Hydrogels: The hydrazine group can participate in dynamic covalent chemistry, forming hydrazone linkages. This reactivity can be harnessed to create responsive materials, such as "click-functionalized" hydrogels that can be crosslinked or modified under specific conditions for applications in tissue engineering and drug delivery. nih.gov

Covalent Organic Frameworks (COFs): COFs are crystalline porous polymers with ordered structures. The hydrazine linkage has been used to construct robust 2D and 3D COFs. acs.org A postsynthetic oxidation can convert the hydrazine links to even more stable hydrazide links. These materials have shown promise for applications such as water harvesting from the atmosphere. acs.org The this compound scaffold could be incorporated into COF design to introduce specific electronic or catalytic functionalities.

Computationally-Guided Rational Design of Next-Generation Analogues with Tailored Reactivity

Computational chemistry and rational design are indispensable tools for accelerating the discovery of new molecules with specific, tailored properties, thereby reducing the time and expense of extensive experimental screening. nih.gov By applying computational models, researchers can predict molecular properties, elucidate reaction mechanisms, and design next-generation analogues of this compound with enhanced performance for specific applications.

Key computational approaches include:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to study the electronic structure of the molecule, predict its reactivity, and calculate the energy barriers of potential reaction pathways. acs.orgnih.gov For example, DFT calculations have been used to investigate the mechanism of hydrazine synthesis on heterogeneous catalysts and to understand the rearrangement pathways leading to hydrazone formation. acs.orgnih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of molecules over time, providing insights into conformational preferences and interactions with other molecules, such as biological receptors or within a material matrix. acs.org

Quantitative Structure-Activity Relationship (QSAR): If a set of analogues is synthesized and tested for a particular activity, QSAR models can be built to correlate chemical structure with observed activity, enabling the prediction of the most promising candidates for future synthesis.

These computational tools can guide the design of new this compound derivatives with tailored electronic properties for materials science, optimized binding affinities for biological targets, or improved reactivity for synthetic applications. nih.govacs.org

Q & A

Q. What are the established synthetic routes for (2-(methylthio)benzyl)hydrazine, and what critical parameters influence yield?

The synthesis typically involves nucleophilic substitution or hydrazinolysis. A common method is the reaction of a halogenated precursor (e.g., 2-(methylthio)benzyl chloride) with hydrazine hydrate in ethanol under reflux (24–48 hours). Key parameters include:

Q. Example Protocol :

| Reagent | Quantity | Conditions | Yield Range |

|---|---|---|---|

| Hydrazine hydrate | 2.5 eq | Ethanol, reflux, 24h | 65–75% |

| 2-(Methylthio)benzyl chloride | 1 eq | Stirring, N₂ atmosphere | – |

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methylthio group at δ 2.5–3.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 183.06) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .

- Infrared (IR) Spectroscopy : Identifies N–H stretches (3200–3350 cm⁻¹) and C–S bonds (650–700 cm⁻¹) .

Q. What are the primary reaction pathways for this compound in organic synthesis?

- Oxidation : Forms azo compounds or sulfoxides using H₂O₂ or KMnO₄ .

- Condensation : Reacts with carbonyl groups (aldehydes/ketones) to form hydrazones, useful in Schiff base synthesis .

- Reduction : Converts to amines (e.g., (2-(methylthio)benzyl)amine) via catalytic hydrogenation .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate instability of this compound?

The compound is sensitive to light, moisture, and oxidation. Mitigation strategies include:

Q. What computational approaches are used to predict the biological activity of derivatives?

- Molecular Docking : Models interactions with enzymes (e.g., tyrosinase) using AutoDock Vina .

- QSAR Studies : Correlates substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with antimicrobial activity .

- DFT Calculations : Predicts redox behavior and stability of hydrazone derivatives .

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?

- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) with HR-MS to confirm bond connectivity .

- Elemental Analysis : Verify empirical formula (e.g., C₈H₁₂N₂S) to rule out impurities .

- Dynamic NMR : Resolve tautomerism or rotational barriers causing split peaks .

Q. What strategies address low yields in hydrazone formation reactions?

Q. How does the methylthio group influence reactivity in cross-coupling reactions?

- Steric Effects : The bulky –SMe group slows nucleophilic substitution but stabilizes transition states in Suzuki-Miyaura couplings .

- Electronic Effects : The sulfur atom donates electron density, enhancing electrophilic aromatic substitution at the para position .

Data Contradiction Analysis

Q. Discrepancies in reported biological activities: How to design validation studies?

- Dose-Response Curves : Test across concentrations (1–100 μM) to confirm IC₅₀ values against control compounds .

- Assay Reproducibility : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Metabolite Screening : Identify degradation products (e.g., via LC-MS) that may interfere with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.